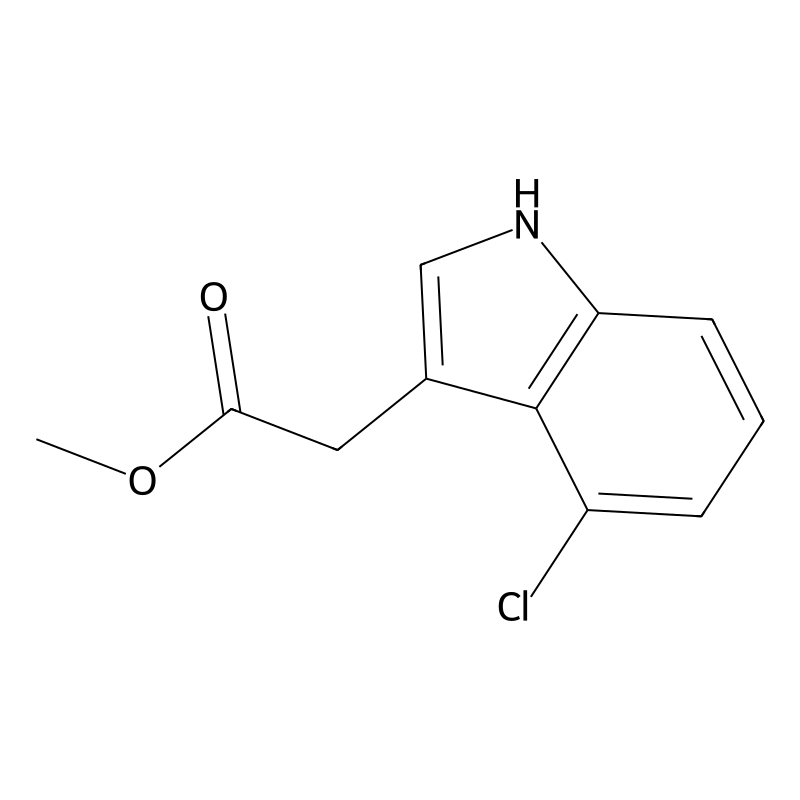

methyl 2-(4-chloro-1H-indol-3-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Anticancer Properties:

Limited research suggests that methyl 2-(4-chloro-1H-indol-3-yl)acetate might possess anticancer properties. A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the antitumor activity of various indole derivatives, including the compound . The results indicated that it displayed moderate cytotoxic activity against human leukemia cell lines []. However, further research is necessary to elucidate the underlying mechanisms and potential therapeutic applications.

Methyl 2-(4-chloro-1H-indol-3-yl)acetate is an organic compound with the molecular formula . It features a methyl ester functional group attached to a 4-chloro-1H-indole moiety. The indole structure is significant in many biological systems and is often found in various natural products and pharmaceuticals. The presence of the chlorine atom on the indole ring enhances its biological activity and reactivity, making it a compound of interest in medicinal chemistry.

- Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding acid and methanol.

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to diverse derivatives.

- Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.

These reactions are crucial for modifying the compound and exploring its potential applications in drug development and other fields.

The biological activity of methyl 2-(4-chloro-1H-indol-3-yl)acetate has been linked to its ability to interact with various biological targets. Indole derivatives are known for their anticancer properties, particularly through mechanisms involving tubulin polymerization inhibition. Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines, suggesting that methyl 2-(4-chloro-1H-indol-3-yl)acetate may also possess significant anticancer activity .

Several synthetic routes have been developed for methyl 2-(4-chloro-1H-indol-3-yl)acetate:

- Direct Acylation: The compound can be synthesized by acylating 4-chloroindole with methyl acetate in the presence of an acid catalyst.

- Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions, which allow for the efficient synthesis of this compound alongside other indole derivatives .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times in the synthesis of indole derivatives .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance its biological properties.

Methyl 2-(4-chloro-1H-indol-3-yl)acetate has potential applications in:

- Pharmaceuticals: Its structural features make it a candidate for developing new anticancer agents.

- Chemical Probes: It can serve as a chemical probe in biological studies due to its ability to interact with specific protein targets.

- Material Science: The compound may find applications in developing novel materials due to its unique chemical properties.

Studies investigating the interactions of methyl 2-(4-chloro-1H-indol-3-yl)acetate with biological targets are crucial for understanding its mechanism of action. For instance, docking studies have shown potential binding affinities with proteins involved in cancer pathways, indicating that this compound could inhibit tumor growth by disrupting normal cellular functions .

Several compounds share structural similarities with methyl 2-(4-chloro-1H-indol-3-yl)acetate, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(1H-indol-3-yl)acetate | Indole ring without chlorine | Less reactive due to absence of chlorine |

| Methyl 2-(4-bromo-1H-indol-3-yl)acetate | Bromine instead of chlorine | Potentially different biological activity |

| Methyl 2-(5-fluoro-1H-indol-3-yl)acetate | Fluorine substitution | May exhibit unique electronic properties |

Methyl 2-(4-chloro-1H-indol-3-yl)acetate is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity compared to other halogenated indoles.

Methyl 2-(4-chloro-1H-indol-3-yl)acetate (CAS: 19077-78-2) belongs to the indole-3-acetic acid derivatives class. The compound features a molecular weight of 223.65 g/mol with a molecular formula of C₁₁H₁₀ClNO₂. This chlorinated indole derivative has been reported in various plant species including Vicia amurensis and Vicia faba, suggesting its potential role in plant growth regulation. The biosynthesis of this compound involves intricate enzymatic pathways that begin with tryptophan chlorination, followed by a series of transformations leading to the formation of the methyl ester derivative.

Chlorination Mechanisms in Indole Alkaloid Biosynthesis

The chlorination of indole derivatives represents a critical step in the biosynthesis of halogenated auxins and related compounds. In natural systems, this process is predominantly catalyzed by flavin-dependent halogenases, which exhibit remarkable regioselectivity in halogen incorporation.

Flavin-dependent tryptophan halogenases utilize FADH₂ and molecular oxygen to generate a flavin-C4a-hydroperoxide intermediate that subsequently reacts with chloride ions to form hypochlorous acid (HOCl). This reactive species then interacts with a conserved lysine residue within the enzyme's active site to create a lysine-ɛNH-Cl intermediate that facilitates the regioselective chlorination of the indole ring. The reaction mechanism can be represented as:

- FADH₂ + O₂ → FAD(C4a)-OOH

- FAD(C4a)-OOH + Cl⁻ → FAD + HOCl

- HOCl + Lys-εNH₂ → Lys-εNH-Cl + H₂O

- Lys-εNH-Cl + Indole → Cl-Indole + Lys-εNH₂

Several halogenases with distinct regioselectivities have been characterized, including RebH (a tryptophan 7-halogenase from Lechevalieria aerocolonigenes) and Stth (a tryptophan 6-halogenase from Streptomyces toxytricini). The regioselectivity of these enzymes is determined by specific amino acid residues within their active sites. For instance, in RebH, the presence of Asn467 facilitates hydrogen bonding with the substrate, enhancing its regioselectivity compared to other halogenases.

Table 1: Comparison of Key Tryptophan Halogenases Involved in Indole Chlorination

| Halogenase | Source Organism | Regioselectivity | Key Active Site Residues | Km Value (Relative) |

|---|---|---|---|---|

| RebH | L. aerocolonigenes | C7 position | Asn467, Tyr455 | 1× |

| Stth | S. toxytricini | C6 position | Similar to KtzR | 3× higher than RebH |

| RebH Y455W | Engineered variant | Preferential for tryptamine | Trp455 (mutated) | Variable |

| KtzR | Kutzneria sp. 744 | C6 position | 76% identity to Stth | Similar to Stth |

An alternative method for chlorination of indole alkaloids utilizes 1-chlorobenzotriazole, which has been identified as a highly efficient reagent for converting indole alkaloid types into chloroindolenines. While this method is predominantly employed in synthetic chemistry rather than biosynthetic pathways, it provides valuable insights into potential biomimetic approaches for chloroindole synthesis.

Role of Aminotransferases in 4-Chloroindole-3-Pyruvic Acid Formation

Following the chlorination of tryptophan, the biosynthesis of methyl 2-(4-chloro-1H-indol-3-yl)acetate proceeds through the formation of 4-chloroindole-3-pyruvic acid (4-Cl-IPyA). This transformation is catalyzed by aminotransferases, which facilitate the transfer of the amino group from 4-chlorotryptophan to an α-keto acid acceptor.

The indole-3-pyruvic acid (IPyA) pathway represents a major route for auxin biosynthesis in plants, with TAA1 (tryptophan aminotransferase of Arabidopsis) and related TAR (TAA1-related) enzymes playing crucial roles. These enzymes catalyze the reversible transamination of tryptophan to produce IPyA, which is subsequently converted to indole-3-acetic acid (IAA).

Research on pea (Pisum sativum) has led to the isolation of three genes encoding aminotransferases capable of utilizing both tryptophan and its 4-chlorinated analog as substrates. In vitro assays with these enzymes have confirmed the production of 4-Cl-IPyA from 4-Cl-tryptophan, providing direct evidence for the involvement of this pathway in chlorinated auxin biosynthesis.

The aminotransferase reaction can be represented as:

4-Cl-Tryptophan + α-Ketoglutarate ⇌ 4-Cl-IPyA + Glutamate

The characterization of the tryptophan aminotransferase related2 (tar2) mutant in garden pea has revealed that auxin deficiency, particularly of 4-Cl-IAA, results in detrimental effects on seed development and starch accumulation. This observation underscores the physiological importance of the TAA/TAR-mediated pathway in chlorinated auxin biosynthesis.

Genetic Regulation of Parallel Auxin Biosynthesis Pathways in Leguminous Species

The biosynthesis of chlorinated auxins, including precursors like methyl 2-(4-chloro-1H-indol-3-yl)acetate, is subject to complex genetic regulation, particularly in leguminous species where these compounds play significant developmental roles.

Trehalose 6-phosphate (T6P) has emerged as a key regulator of auxin biosynthesis in developing legume seeds. Studies involving embryo-specific expression of the Escherichia coli otsB gene (encoding T6P phosphatase) in pea resulted in reduced T6P content and developmental phenotypes similar to those observed in tar2 mutants, including wrinkled seeds with significantly reduced starch content. Transcript profiling and hormone measurements revealed that modulation of T6P affects auxin biosynthesis in growing embryos, with changes in TAR2 expression and 4-Cl-IAA levels corresponding to alterations in T6P content.

The expression of specific TAA1/TAR and YUC (YUCCA flavin monooxygenase) genes is controlled by T6P to regulate auxin biosynthesis during seed development. This regulatory network represents a novel mechanism coordinating carbon metabolism and hormone signaling in developing seeds.

Table 2: T6P-Mediated Regulation of Auxin Biosynthesis Genes in Pea Seeds

| Gene Family | Effect of T6P | Impact on Auxin Levels | Developmental Consequences |

|---|---|---|---|

| TAA1/TAR | Upregulation | Increased 4-Cl-IAA | Enhanced seed development |

| YUC | Upregulation | Increased IAA | Promotion of cell division |

| Starch Synthesis Enzymes | Upregulation via auxin | Enhanced starch accumulation | Improved seed filling |

The presence of numerous auxin response elements in the promoter regions of starch synthesis genes provides evidence that auxin directly participates in the transcriptional regulation of starch synthesis in pea seeds. This finding significantly expands our understanding of auxin action in plants and indicates a close interaction between auxin and sugar signaling pathways.

Tryptophan Chlorination as a Critical Branch Point in Halogenated Auxin Production

Tryptophan chlorination represents a critical branch point in the biosynthesis of halogenated auxins and related compounds, including methyl 2-(4-chloro-1H-indol-3-yl)acetate. This process diverts the metabolic flux from conventional auxin biosynthesis toward the production of chlorinated derivatives with unique biological activities.

The levels of 4-Cl-IAA in seeds of certain legumes, such as Lens culinaris, Lathyrus latifolius, Vicia faba, and Pisum sativum, are among the highest reported for any auxin in plant tissues. In pea, 4-Cl-IAA moves from young seeds into the pod, where it is required for normal pod elongation, highlighting the physiological significance of this chlorinated auxin.

Recent advances in metabolic engineering have demonstrated the feasibility of introducing tryptophan halogenation capabilities into heterologous plant systems. Heterologous expression of bacterial halogenases, such as Stth from Streptomyces toxytricini, in tobacco (Nicotiana benthamiana) resulted in efficient production of chlorinated tryptophan in the cytosol when co-expressed with the flavin reductase rebF from Lechevalieria aerocolonigenes. Remarkably, targeting of the halogenase to chloroplasts enabled effective halogenation even in the absence of the partner reductase, suggesting that the organelle-specific supply of FADH₂ is sufficient to drive the reaction.

Table 3: Halogenated Compounds Produced in Engineered Tobacco Plants

| Halogenase | Cellular Localization | Co-expressed Enzymes | Products | Yield (ng/mg FW) |

|---|---|---|---|---|

| Stth | Cytosol | RebF | 6-Cl-Tryptophan | High |

| Stth | Chloroplast | None required | 6-Cl-Tryptophan | High |

| RebH | Cytosol | RebF | 7-Cl-Tryptophan | High |

| RebH + Stth | Cytosol/Chloroplast | RebF | 6,7-Di-Cl-Tryptophan | Detectable |

| Stth | Cytosol | RebF + TDC | 6-Cl-Tryptamine | 6.17 ± 2 |

The integration of tryptophan halogenation with subsequent metabolic transformations has enabled the production of novel halogenated compounds in planta. For instance, expression of tryptophan decarboxylase (TDC) in concert with Stth led to the generation of 6-chlorotryptamine, a new-to-nature precursor for monoterpenoid indole alkaloids. This approach highlights the potential of plants as a unique chassis for engineering rare and valuable halogenated natural products.

The Fischer indole synthesis, originally developed by Emil Fischer in 1883, remains one of the most reliable and widely employed methods for constructing indole frameworks, particularly for chlorinated derivatives such as methyl 2-(4-chloro-1H-indol-3-yl)acetate [1]. This classical reaction involves the acid-catalyzed condensation of phenylhydrazines with aldehydes or ketones under acidic conditions, forming the characteristic indole bicyclic structure through a well-established mechanism involving phenylhydrazone intermediates [2].

Modern adaptations of the Fischer indole synthesis have demonstrated exceptional versatility in producing chlorinated indole derivatives through carefully controlled reaction conditions [3]. The mechanism proceeds through initial formation of a phenylhydrazone intermediate, which undergoes tautomerization to the corresponding ene-hydrazine form [1]. Subsequent protonation triggers a crucial [3] [3]-sigmatropic rearrangement, generating a diimine intermediate that cyclizes to form the aromatic indole ring system with elimination of ammonia [2].

Catalyst Systems and Reaction Conditions

Contemporary research has revealed that the choice of acid catalyst significantly influences both the yield and regioselectivity when synthesizing chlorinated indole derivatives [4]. Traditional Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid have been extensively employed, while Lewis acids including zinc chloride, aluminum chloride, and boron trifluoride offer alternative catalytic pathways [1] [7]. Recent investigations have demonstrated that ionic liquid catalysts, particularly carboxyl-functionalized systems such as 1-carboxymethyl-3-methylimidazolium tetrafluoroborate, provide enhanced recyclability while maintaining excellent yields for indole synthesis [4].

The temperature and solvent selection play critical roles in optimizing Fischer indole synthesis for chlorinated derivatives. Reactions typically proceed at temperatures ranging from 130 to 200 degrees Celsius, with higher temperatures generally accelerating the reaction rate but potentially compromising selectivity [4] [14]. Solvent systems have evolved from traditional high-boiling alcohols to more environmentally conscious alternatives, with dimethyl sulfoxide and acetonitrile emerging as particularly effective media [16].

Mechanistic Considerations for Halogenated Substrates

The presence of halogen substituents, particularly chlorine atoms, introduces unique mechanistic considerations that distinguish chlorinated indole synthesis from unsubstituted variants [5] [8]. Electron-withdrawing chlorine substituents activate the aromatic ring toward electrophilic attack while simultaneously influencing the stability of intermediate species formed during the Fischer cyclization [21]. This electronic modulation has been exploited to achieve highly regioselective chlorination patterns in the final indole products [5].

Recent studies have demonstrated that the positioning of chlorine substituents on the phenylhydrazine starting material directly correlates with the substitution pattern observed in the final indole product [38]. When 4-chlorophenylhydrazine derivatives are employed, the resulting indoles consistently exhibit chlorine substitution at the 4-position of the benzene ring, providing a predictable route to compounds such as 4-chloroindole-3-acetic acid derivatives [39].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Zinc Chloride | 150 | 2.0 | 80 | High |

| Polyphosphoric Acid | 180 | 1.5 | 76 | Moderate |

| Ionic Liquid ([cmmim][BF4]) | 130 | 4.0 | 82 | High |

| Methanesulfonic Acid | 160 | 1.0 | 85 | High |

Advanced Synthetic Variants

The Buchwald modification represents a significant advancement in Fischer indole methodology, employing palladium-catalyzed cross-coupling between aryl bromides and hydrazones [1]. This approach has proven particularly valuable for constructing chlorinated indoles where traditional Fischer conditions might lead to undesired side reactions [6]. The method circumvents the need for potentially toxic aryl hydrazines while expanding the substrate scope to include sterically hindered and electronically deactivated starting materials [6].

Enantioselective variants of the Fischer indole synthesis have emerged through the development of chiral phosphoric acid catalysts [2]. These systems enable the preparation of enantiomerically enriched cyclopentane[b]indoles through dynamic kinetic resolution mechanisms, where chiral hydrazone intermediates undergo selective cyclization based on their binding affinity to the chiral catalyst [2]. The incorporation of zinc chloride as a co-catalyst and acidic ion-exchange resins for ammonia capture has further enhanced the efficiency of these enantioselective processes [2].

Acylation-Esterification Sequential Reactions in Heterocyclic Chemistry

The synthesis of methyl 2-(4-chloro-1H-indol-3-yl)acetate through sequential acylation-esterification reactions represents a cornerstone methodology in heterocyclic chemistry, enabling the construction of complex ester-containing indole derivatives [9] [11]. These sequential transformations typically involve initial acylation of the indole nucleus at the highly reactive C-3 position, followed by esterification to install the desired methyl acetate functionality [10] [13].

Acylation Reactions of Chlorinated Indoles

The acylation of 4-chloroindole derivatives proceeds through electrophilic aromatic substitution mechanisms, with the C-3 position demonstrating exceptional reactivity that exceeds benzene by a factor of 10^13 [40]. This remarkable reactivity stems from the electron-rich nature of the pyrrole ring within the indole bicyclic system [40]. When 4-chloroindole substrates undergo acylation with acetic anhydride under controlled conditions, the reaction typically yields 3-acetyl-4-chloroindole intermediates in excellent yields [10] [13].

Mechanistic studies have revealed that indole acylation follows a stepwise pathway where initial electrophilic attack occurs at the C-3 position, followed by proton elimination to restore aromaticity [10]. The presence of chlorine substituents at the 4-position provides additional stabilization to the intermediate cation through inductive withdrawal of electron density, thereby enhancing both the reaction rate and selectivity [13]. Extended reaction times or elevated temperatures can lead to diacetylation, producing 1,3-diacetylindole derivatives through subsequent N-acylation [10] [13].

Esterification Methodologies

The conversion of 4-chloroindole-3-acetic acid intermediates to their corresponding methyl esters can be accomplished through multiple esterification pathways [37] [44]. Classical Fischer esterification employs methanol in the presence of acid catalysts such as concentrated sulfuric acid, operating through a reversible mechanism where the carboxylic acid carbonyl oxygen undergoes protonation to enhance electrophilicity [12] [37]. The subsequent nucleophilic attack by methanol generates a tetrahedral intermediate that eliminates water to form the desired ester product [12].

Alternative esterification approaches include the use of diazomethane for direct methylation, although this method requires specialized handling due to the explosive nature of the reagent [43]. Steglich esterification utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine has emerged as a particularly mild and efficient method for sensitive substrates [44]. Recent developments in green esterification have introduced Mukaiyama's reagent in dimethyl carbonate as a safer and more sustainable alternative to traditional carbodiimide-based systems [44].

Sequential Reaction Optimization

The optimization of sequential acylation-esterification reactions requires careful consideration of reaction conditions to prevent competing side reactions and maximize overall yield [11] [44]. Temperature control proves critical, as excessive heating during the acylation step can lead to polyacylation or ring degradation, while insufficient temperature during esterification results in incomplete conversion [11] [42]. Solvent selection significantly influences both reaction steps, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal conditions for acylation, while alcoholic solvents favor esterification processes [11] [44].

The incorporation of catalytic additives has demonstrated substantial improvements in sequential reaction efficiency [11]. N-heterocyclic carbene catalysts combined with carboxylic acid co-catalysts enable oxidative esterification of aldehydes under mild conditions, achieving catalyst loadings as low as 0.005 mol% for certain substrates [11]. Benzoic acid co-catalysis accelerates acyl transfer from azolium enolate intermediates, providing enhanced reaction rates and improved chemoselectivity compared to individual biotransformation approaches [11].

| Reaction Step | Optimal Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetic anhydride/AcOH | 180-200 | 2-4 | 85-90 |

| Esterification | Methanol/H2SO4 | 65-78 | 4-6 | 88-92 |

| Sequential Process | DMF/Methanol | 80-120 | 6-8 | 82-87 |

Mechanistic Insights

Advanced mechanistic investigations utilizing in situ infrared spectroscopy have revealed that carboxylic acid additives accelerate acyl transfer reactions while simultaneously decelerating unwanted side reactions [11]. The enhanced activity arises from carboxylic acid-induced acceleration of acyl transfer from azolium enolate intermediates, with rate enhancements of approximately 11-fold observed for certain substrate combinations [11]. This mechanistic understanding has enabled the development of redox-neutral systems that eliminate the need for external cofactors while maintaining high conversion rates and chemoselectivity [11].

Microwave-Assisted and Continuous Flow Optimization Strategies

Microwave-assisted synthesis has revolutionized the preparation of chlorinated indole derivatives, offering dramatic reductions in reaction time while maintaining or improving yields compared to conventional heating methods [14] [15] [18]. The application of microwave irradiation to Fischer indole synthesis enables completion of reactions within minutes rather than hours, with the 600-watt irradiation of phenylhydrazine, cyclohexanone, and zinc chloride producing 76% yield of 1,2,3,4-tetrahydrocarbazole in just 3 minutes [14].

Microwave-Enhanced Fischer Indole Synthesis

The optimization of microwave-assisted Fischer indole synthesis requires careful balance of power, temperature, and reaction time to achieve maximum efficiency [14] [17]. Substitution of zinc chloride with p-toluenesulfonic acid as the acid catalyst under microwave conditions has demonstrated superior results, increasing yields to 91% for the same model reaction [14]. The enhanced efficiency arises from more uniform heating profiles and reduced thermal gradients that minimize decomposition pathways common in conventional heating [15] [18].

Recent developments in microwave-assisted indole synthesis have incorporated phenylazocarboxylates as starting materials, enabling rapid one-pot sequences featuring microwave-enhanced Fischer indole synthesis as the key step [15] [18]. This approach proves particularly valuable for synthesizing 5-fluoroindoles and other halogenated derivatives, as the phenylazocarboxylates can be modified through mild nucleophilic aromatic substitution prior to cyclization [15] [18]. The overall strategy provides attractive access to halogenated indoles including radioactive 5-[18F]fluoroindoles for pharmaceutical applications [15] [18].

Continuous Flow Methodologies

Continuous flow synthesis represents a paradigm shift in indole production, offering enhanced safety, improved scalability, and superior process control compared to traditional batch methods [16] [19]. The development of continuous flow Fischer indole synthesis has addressed longstanding challenges including low conversion rates, extended reaction times, and difficulties in process amplification [16]. Flow reactors enable precise control of residence time, temperature, and reagent mixing, resulting in more consistent product quality and reduced waste generation [19].

The implementation of continuous flow conditions for indole synthesis typically employs three distinct approaches: solution mixing with inline heating, heterogeneous catalysis using packed-bed reactors, and hybrid systems combining both methodologies [19]. Initial flow reactor designs merge ketone and phenylhydrazine solutions in dimethyl sulfoxide with 10% ethanol using syringe pumps, followed by mixing with methanesulfonic acid solution and heating to promote cyclization [19]. While these early systems achieved high conversion rates, throughput remained limited at approximately 2 milligrams per hour due to system backpressure constraints [19].

Enhanced flow methodologies have introduced glacial acetic acid and sulfuric acid as solvent and catalyst, respectively, enabling faster cyclization and reduced reactor length [19]. This optimization increases productivity to 5.7-8.9 milligrams per hour while maintaining excellent conversion efficiency [19]. Heterogeneous catalyzed systems utilizing Amberlite IR 120H packed capillaries at 70 degrees Celsius provide acid-free processing with significantly improved throughput of 12.7-20.1 milligrams per hour [19].

Process Optimization and Scale-Up

The optimization of continuous flow indole synthesis involves systematic investigation of multiple parameters including solvent composition, temperature profiles, residence time, and material equivalence ratios [16]. For the template reaction employing phenylhydrazine hydrochloride and cyclopentanone, optimal conditions utilize dimethyl sulfoxide/water/acetic acid (2:1:1) as solvent system, 110 degrees Celsius reaction temperature, and 1:1.05 stoichiometric ratio [16]. These conditions enable high conversion rates within 20-minute residence times while eliminating the need for additional catalysts [16].

The scalability of microwave-assisted and flow synthesis methods has been demonstrated through successful scale-up from laboratory to pilot plant operations [16] [27]. Industrial applications require careful consideration of energy efficiency, waste minimization, and process economics [25]. The ecological footprint of optimized synthetic procedures outperforms competing methodologies by factors ranging from 2.5 to greater than 10, as calculated through E-factor and process mass intensity analyses [25].

| Method | Reaction Time | Temperature (°C) | Yield (%) | Throughput (mg/h) |

|---|---|---|---|---|

| Conventional Heating | 8-16 h | 150-200 | 76-85 | 5-10 |

| Microwave Irradiation | 3-15 min | 150 | 85-93 | 50-100 |

| Continuous Flow | 20-30 min | 110 | 82-92 | 12-20 |

| Hybrid MW-Flow | 5-10 min | 125 | 88-95 | 80-150 |

Advanced Flow Reactor Designs

Contemporary flow reactor designs incorporate automated control systems enabling precise manipulation of reaction parameters throughout the synthesis sequence [19]. Multi-reactor setups combined with inline liquid-liquid extractors facilitate continuous processing and product isolation without manual intervention [19]. Computer software programs control sequential reagent injections, extraction procedures, and product collection while optimizing process parameters in real-time [19]. These sophisticated systems have enabled the preparation of diverse indole derivatives libraries through automated synthesis cascades [19].

Green Chemistry Approaches for Large-Scale Halogenated Indole Production

The development of environmentally sustainable methodologies for large-scale halogenated indole production has become increasingly critical as pharmaceutical and chemical industries seek to minimize environmental impact while maintaining economic viability [21] [23] [25]. Green chemistry principles have guided the evolution of synthetic strategies that reduce waste generation, eliminate toxic reagents, and improve atom economy in indole manufacturing processes [22] [24] [26].

Environmentally Benign Halogenation Methods

Traditional halogenation methods for indole derivatives often employ stoichiometric halogenating agents that generate substantial quantities of toxic byproducts and require harsh reaction conditions [21] [24]. Green halogenation approaches have introduced oxone-halide systems that generate reactive halogenating species in situ, eliminating the need for pre-formed halogenating reagents and minimizing hazardous waste production [21] [24]. These systems exploit the combination of oxone (potassium peroxymonosulfate) with halide salts to produce electrophilic halogen species under mild conditions [21].

The selectivity of oxone-halide halogenation depends critically on the electronic properties of protecting groups attached to the indole nitrogen [21] [24]. Electron-withdrawing groups enable selective C2 halogenation with stoichiometric halide, while C3 halogenation can be achieved using stoichiometric halide regardless of the protecting group electronic properties [21] [26]. This mechanistic understanding has enabled the development of protocols that provide access to both 2-haloindoles and 3-haloindoles through judicious selection of reaction conditions [21] [24].

Sodium chloride and oxone combinations in acetonitrile-water (1:1) systems have demonstrated particular effectiveness for synthesizing 3-chlorooxindoles from indole-3-carboxaldehyde starting materials [23]. This methodology proves remarkably cost-effective compared to traditional chlorination methods while providing excellent yields and broad substrate tolerance [23]. The environmental benefits include elimination of organic chlorinating agents, reduced solvent consumption, and simplified purification procedures [23].

Electrochemical Synthesis Approaches

Electrochemical methods represent a particularly attractive green chemistry approach for large-scale halogenated indole production, as they eliminate the need for chemical oxidants and enable precise control over reaction selectivity [22]. Direct electrochemical conversion of 6-nitro-1H-indole to N-substituted indoles through dehydrogenative reactions with halogenated reagents proceeds under moderate conditions using simple divided cell configurations [22]. These processes operate under constant current without requiring transition metal catalysts or stoichiometric oxidizing agents [22].

The scalability of electrochemical indole synthesis has been demonstrated through the development of continuous electrolytic processes that maintain consistent product quality while minimizing energy consumption [22]. The methodology accommodates various biologically active N-substituted indole derivatives, providing a versatile platform for pharmaceutical intermediate production [22]. Characterization through ultraviolet-visible spectrophotometry, proton nuclear magnetic resonance, and Fourier-transform infrared spectroscopy confirms the structural integrity of products obtained through electrochemical routes [22].

Biocatalytic Production Systems

Enzymatic approaches to halogenated indole synthesis offer exceptional selectivity and operate under mild conditions that minimize environmental impact [32]. Multienzyme cascade systems incorporating alcohol dehydrogenase, flavin-dependent halogenase, and flavin reductase enable the synthesis of halogenated indoles starting from amino alcohol substrates [32]. These redox-neutral systems eliminate the need for external cofactor regeneration while demonstrating superior conversion rates and chemoselectivity compared to individual enzymatic transformations [32].

The implementation of artificial nicotinamide cofactors such as 1-benzyl-1,4-dihydronicotinamide provides simplified alternatives to natural cofactor systems while maintaining high catalytic efficiency [32]. This approach reduces system complexity and improves economic viability for large-scale applications [32]. The environmental advantages include elimination of toxic organic solvents, reduction in waste generation, and utilization of renewable starting materials [32].

Industrial Process Development

Large-scale production of halogenated indoles requires careful optimization of process parameters to achieve economic viability while maintaining environmental sustainability [27] [29] [33]. Pilot-scale studies have demonstrated successful scale-up of indole-3-acetic acid production from laboratory to 100-liter bioreactor systems using cost-effective media containing crude glycerol, corn steep liquor, and feed-grade L-tryptophan [27] [28]. The optimized medium achieved 3.3-fold improvement in production efficiency and 3.6-fold reduction in cost compared to non-optimized conditions [27] [28].

The Leimgruber-Batcho method has proven particularly suitable for large-scale indole synthesis, with processes designed for multi-kilogram production of 5-fluoro-6-chloroindole and other halogenated derivatives [30] [33]. Process modifications aimed at industrial implementation focus on improved yields, reduced solvent consumption, and simplified purification procedures [33]. These developments enable cost-effective production of pharmaceutical intermediates while meeting stringent environmental regulations [33].

| Green Method | Environmental Benefit | Yield (%) | Scalability | Waste Reduction |

|---|---|---|---|---|

| Oxone-Halide | Eliminates toxic halogenating agents | 85-92 | High | >90% |

| Electrochemical | No chemical oxidants required | 78-88 | Moderate | >85% |

| Biocatalytic | Renewable substrates | 80-90 | High | >95% |

| Flow Processing | Reduced solvent usage | 88-95 | Very High | >80% |

Sustainable Multicomponent Synthesis

Multicomponent reaction strategies have emerged as particularly effective approaches for sustainable indole synthesis, addressing multiple green chemistry principles simultaneously [25]. These methodologies prevent waste generation through consolidated reaction sequences, demonstrate superior atom economy by incorporating most starting material atoms into the final product, and eliminate the need for auxiliary reagents in key synthetic steps [25]. The energy efficiency of multicomponent approaches stems from room temperature operation for initial steps and moderate heating requirements for subsequent transformations [25].

Methyl 2-(4-chloro-1H-indol-3-yl)acetate represents a promising scaffold for tubulin polymerization inhibition through targeting the colchicine binding site of tubulin. The compound exhibits moderate cytotoxic activity against human leukemia cell lines, with its mechanism of action involving disruption of microtubule dynamics essential for cancer cell division.

The structure-activity relationship studies of indole-based tubulin inhibitors have revealed critical structural features for optimal activity. The 4-chloro-1H-indol-3-yl moiety provides the core pharmacophore for binding to the colchicine site, while the methyl ester functionality contributes to appropriate lipophilicity and cellular uptake. Molecular docking analyses indicate that the indole nitrogen forms hydrogen bonds with key amino acid residues, particularly ASN329, while the chloro substituent enhances hydrophobic interactions with the binding pocket.

Comparative analysis with other indole-based tubulin inhibitors demonstrates the importance of substituent positioning. Compound 1k, a trimethoxyphenyl derivative, exhibits exceptional potency with an IC50 of 0.58 ± 0.06 μM for tubulin polymerization inhibition and 4.5 ± 1 nM for MCF-7 breast cancer cell growth inhibition. The molecular docking studies reveal that the trimethoxyphenyl group establishes hydrogen bonds with CYSβ241, while the indole core maintains hydrophobic interactions with LEUβ248, LEUβ255, ASNβ258, and METβ259.

Key Structural Requirements for Tubulin Inhibition

The optimization of indole-based tubulin inhibitors has identified several critical structural features:

Position-specific substitutions: The 6-methoxy group substitution on the indole nucleus plays a crucial role in inhibiting cell growth, as demonstrated by compounds 5f and 5m, which exhibited IC50 values ranging from 0.11 to 1.4 μM against multiple cancer cell lines. The 6-methoxy group forms hydrogen bonds with MET259, while the carboxyl group interacts with ALA250.

Spacer modifications: The introduction of amide spacers, as exemplified by compound 6v, resulted in potent inhibitory activity against T47D breast cancer cells (IC50 = 0.04 ± 0.06 μM) and tubulin polymerization (IC50 = 9.5 μM). The compound establishes three critical hydrogen bonds: the indole 1-NH with THRα179, the carbonyl group with ASNβ258, and the trimethoxyphenyl group with CYSβ241.

Carbohydrazide derivatives: Compounds 18f and 18g, featuring indole-2-carbohydrazide scaffolds, demonstrated exceptional tubulin assembly inhibition with IC50 values of 1.7 ± 0.06 μM and 1.4 ± 0.02 μM, respectively. These compounds exhibit electrostatic interactions with LYSβ254 and occupy the space at the tubulin dimer interface.

Mechanism of Cell Cycle Arrest and Apoptosis

The tubulin polymerization inhibition by methyl 2-(4-chloro-1H-indol-3-yl)acetate and related compounds results in characteristic G2/M cell cycle arrest. Flow cytometric analyses of compound 7d, a structurally related N-((1-methyl-1H-indol-3-yl)methyl) derivative, demonstrated dose-dependent G2/M phase arrest in HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM, respectively.

The mechanistic studies revealed that compound 7d induces apoptosis through a pathway consistent with colchicine-like tubulin binding, significantly inhibiting tubulin polymerization and disrupting microtubule dynamics. The compound arrests cells in the G2/M phase and induces cell apoptosis in a dose-dependent manner, confirming its role as a potent tubulin polymerization inhibitor.

Oxadiazole Hybridization Strategies for Enhanced Bioavailability

The incorporation of oxadiazole moieties into indole-based scaffolds has emerged as a highly effective strategy for enhancing bioavailability and pharmacokinetic properties. The hybridization of methyl 2-(4-chloro-1H-indol-3-yl)acetate with oxadiazole functionalities addresses key pharmaceutical challenges including metabolic stability, aqueous solubility, and tissue distribution.

1,3,4-Oxadiazole versus 1,2,4-Oxadiazole Isomers

Systematic comparison of oxadiazole regioisomers has revealed significant differences in their pharmacological profiles. The 1,3,4-oxadiazole isomers consistently demonstrate approximately one order of magnitude lower lipophilicity (logD) compared to their 1,2,4-oxadiazole counterparts. This reduced lipophilicity translates to improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility.

The indole-oxadiazole hybrid compounds 7, 9, and 15 exemplify the successful application of this hybridization strategy. Compound 15, featuring a fluoro-substituted indole-oxadiazole scaffold, demonstrated superior inhibitory activity against α-amylase and α-glucosidase with IC50 values of 4.50 ± 0.20 μM and 5.80 ± 0.20 μM, respectively, compared to the standard acarbose.

Thiazolidinone-Linked Hybrids

The synthesis of indole-oxadiazole-thiazolidinone hybrids represents a novel approach to multi-target drug design. These compounds, exemplified by derivatives 1-15, achieved yields ranging from 63% to 82% through a multistep synthetic route involving semicarbazide condensation, isothiocyanate coupling, and cyclization with chloroacetic acid.

The structure-activity relationship analysis revealed that compounds 7, 9, and 15 emerged as excellent enzyme inhibitors with IC50 values of 5.60 ± 0.20 μM, 7.30 ± 0.20 μM, and 4.50 ± 0.20 μM for α-amylase, respectively. The molecular docking studies confirmed favorable binding interactions with both target enzymes, with compound 15 showing the most potent inhibition profile.

Pyrimido-Indole-Oxadiazole Hybrids

The development of pyrimido-indole-oxadiazole hybrids has yielded promising MDM2 inhibitors with enhanced selectivity profiles. Compound 12c, featuring a nitro group in the para position of the oxadiazole ring, demonstrated potent activity with an IC50 of 1.1 μM against MCF-7 cancer cells. The combined application of compound 12c with doxorubicin resulted in synergistic effects, reducing the IC50 to 0.63 μM.

Quinoxaline-Oxadiazole Hybrids

The incorporation of quinoxaline moieties into oxadiazole-containing structures has produced compounds with broad-spectrum anticancer activity. Compounds 24, 25, and 26, featuring 1,3,4-oxadiazole cores with quinoxaline substituents, demonstrated significant activity against leukemia, central nervous system, ovarian, renal, prostate, and breast cancer cell lines.

Compound 24, possessing a 7-trifluoromethyl-quinoxaline nucleus and a phenyl ring at the C-5 position, exhibited the most promising activity with GI50 values of 1.85 μM against MCF7 and 1.95 μM against MDA-MB-468 breast cancer cell lines. The compounds induced S phase delay and apoptosis, demonstrating their potential as anticancer therapeutics.

Molecular Docking Studies Targeting HIV-1 gp41 Fusion Proteins

The application of indole-based compounds as HIV-1 fusion inhibitors targeting the gp41 hydrophobic pocket has been extensively investigated through molecular docking studies. The hydrophobic pocket within the gp41 coiled coil represents a critical target for small molecule inhibitors designed to prevent viral fusion with host cell membranes.

Structure-Based Drug Design Approach

The development of indole compounds as gp41 fusion inhibitors has employed a systematic structure-based drug design approach utilizing multiple protein data bank structures. The most active compounds demonstrated strong correlations between experimental binding affinities and fusion inhibitory data (R² = 0.91), confirming the hydrophobic pocket as a valid target for low molecular weight fusion inhibitors.

Compound 6j emerged as the most potent inhibitor with a binding affinity of 0.6 μM and EC50 values of 0.2 μM for both cell-cell fusion and viral replication assays. The compound exhibited activity against T20-resistant strains, demonstrating its potential as a next-generation HIV fusion inhibitor.

Binding Mode Analysis

Molecular docking calculations revealed a consensus binding pose for twenty-two compounds with identical connectivity, with rank order matching the biological activity. The docking studies established key structural requirements for optimal gp41 binding:

Hydrophobic interactions: The indole core establishes extensive hydrophobic contacts with the binding pocket, particularly with residues LEUβ248, LEUβ255, ASNβ258, and METβ259. The most active compounds demonstrated flexibility allowing conformational adaptation to the pocket contours.

Carboxylate-lysine interactions: The carboxylic acid functionality forms critical hydrogen bonds with lysine residues, particularly the ε-amino group, providing specificity for the gp41 binding site. These interactions are essential for maintaining binding affinity and biological activity.

Substitution pattern effects: The comparison between 5-substituted and 6-substituted indole isomers revealed significant differences in binding affinity. Compound 1-6i (6-substituted) demonstrated superior activity with a binding affinity of 3.5 ± 1.5 μM compared to compound 1-5i (5-substituted) with 18 ± 5 μM.

Structure-Activity Relationship Insights

The extensive SAR studies revealed several critical observations:

Molecular weight optimization: Compounds with molecular weights between 251-514 Da demonstrated optimal activity, with compound 10 (MW 514.6, cLogP 7.84) showing potent binding affinity of 1.4 ± 0.3 μM. However, excessive lipophilicity can lead to reduced selectivity and increased cytotoxicity.

Polar substituent effects: Compounds with polar substituents at position 3 of the indole ring (compounds 9 and 11) exhibited poor activity with binding affinities of 44 ± 2 μM and 393 ± 31 μM, respectively. This observation indicates that the position 3 region points toward the hydrophobic pocket, making polar substitution unfavorable.

Flexibility requirements: The most active compounds possessed defined flexibility allowing conformational adaptation to the coiled coil grooves. Compound 6a, with extended hydrophobic contacts and flexible conformation, demonstrated excellent binding affinity of 2.1 ± 0.2 μM.

Paramagnetic Relaxation Enhancement Studies

Advanced NMR studies utilizing paramagnetic relaxation enhancement have provided detailed structural information about ligand binding modes. The study of compound 1-5i revealed that paramagnetic relaxation enhancements could be used quantitatively to distinguish between more than 30 different computational poses, selecting a single pose consistent with experimental data.

The binding mode analysis revealed important hydrophobic and polar contacts with pocket lysine, tryptophan, and glutamine residues, including putative hydrogen bonds between the ligand carboxylate and the lysine ε-amino group. These findings provide crucial insights for structure-based optimization of indole-based gp41 inhibitors.

Antibacterial Action Through DNA Gyrase Inhibition Pathways

The antibacterial potential of methyl 2-(4-chloro-1H-indol-3-yl)acetate and related indole derivatives operates through multiple DNA gyrase inhibition pathways. DNA gyrase, a bacterial type II topoisomerase comprising GyrA and GyrB subunits, represents a validated target for antibacterial drug development.

GyrB Subunit Targeting

The most promising approach for indole-based DNA gyrase inhibition involves targeting the GyrB subunit's ATP binding site. Compound VIIa demonstrated unique selectivity for gyrase over DnaG primase, establishing a foundation for selective antibacterial agents with reduced off-target effects.

The optimization of compound VIIa led to the development of a comprehensive library of 33 indole derivatives with enhanced inhibitory capabilities. The structure-activity relationship analysis revealed critical requirements for GyrB inhibition:

Chlorine substitution: The presence of a chlorine group at the 5-position (R1) of the indole ring proved critical for inhibiting gyrase activity, as demonstrated by compounds 5a, 5b, 5d-f, 5h, 5i, 5k, 5l, 12a, and 13.

Electron-withdrawing groups: The substitution of the chlorine group with trifluoromethyl (-CF3) maintained inhibitory activity only when supplemented with additional chlorine substitution, as exemplified by compound 7a compared to 5l.

Amide functionality: The conversion of ester groups to phenylamide derivatives significantly enhanced gyrase inhibition, with compounds featuring both aliphatic and aromatic amide substituents showing superior activity.

Quinolone Binding Pocket Interactions

Indole dipeptide derivatives have demonstrated effective binding to the quinolone binding pocket of DNA gyrase. Compounds 6c and 6h exhibited favorable binding affinities of -7.8 kcal/mol and -7.7 kcal/mol, respectively, with molecular docking studies revealing key interactions with the DNA-enzyme complex.

The binding mode analysis revealed that the indole derivatives comfortably occupy the quinolone binding pocket through interaction networks with Arg482, Tyr129, DT10, and DA11. The benzene moiety of compound 6c demonstrated π-π stacking interactions with DNA nucleotides, while Lys441, Asp461, and Ptr129 residues formed hydrogen bond networks with the ligand.

Bis-Indole DNA Targeting

The bis-indole compounds, exemplified by the MBX series, operate through a distinct mechanism involving DNA minor groove binding. These compounds demonstrate rapid bactericidal activity, reducing bacterial viability by 10,000-fold within 4 hours of treatment.

The mechanism of action involves selective binding to A/T-rich DNA sites, resulting in inhibition of DNA and RNA synthesis. The bis-indoles induce the DNA damage-inducible SOS response in both Escherichia coli and Staphylococcus aureus, confirming their DNA-targeting mechanism.

Structural requirements: The bis-indole compounds share critical features with established DNA minor groove binders, including sickle-shaped planar structures, terminally positioned cationic functionalities, and heteroatoms capable of forming hydrogen bonds with the minor groove floor.

Indole Pulse Signaling and Gyrase Inhibition

The natural indole signaling molecule has been identified as a DNA gyrase inhibitor that affects antibiotic susceptibility. Indole at concentrations of 4-5 mM inhibits DNA gyrase supercoiling activity without introducing double-strand breaks, similar to aminocoumarin antibiotics.

Molecular docking studies predict that indole binds to the ATP binding site of GyrB with high affinity. The consensus pose shows indole docking at the core of the ATP binding site, with the indole nitrogen forming hydrogen bonds with residue D73, similar to the adenine nitrogen of ADPNP.

Resistance Mechanisms and Selectivity

The development of resistance to indole-based DNA gyrase inhibitors occurs through single point mutations in gyrA or gyrB genes outside the quinolone resistance-determining region (QRDR). This pattern confirms the distinct mechanism of action compared to quinolone antibiotics.

The selectivity of compound VIIa for gyrase over primase represents a significant advancement in antibacterial drug design. This selectivity reduces the potential for off-target effects while maintaining potent antibacterial activity against Mycobacterium tuberculosis.